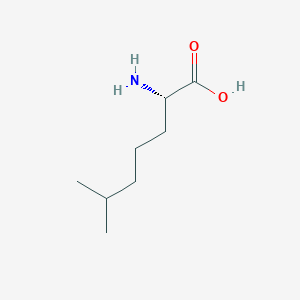

(S)-2-Amino-6-methylheptanoic acid

概要

説明

(S)-2-Amino-6-methylheptanoic acid: is an organic compound with the molecular formula C8H17NO2 It is a chiral amino acid derivative, meaning it has a specific three-dimensional arrangement that can affect its biological activity

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor followed by amination to introduce the amino group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.

化学反応の分析

Peptide Bond Formation

The amino group participates in amide bond formation under standard peptide coupling conditions. Boc-protected derivatives (e.g., Boc-(S)-2-amino-6-methylheptanoic acid) are widely used in solid-phase peptide synthesis (SPPS) to avoid side reactions.

-

Reaction conditions :

-

Activation with carbodiimides (e.g., DCC or EDC) in dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling with N-hydroxysuccinimide (NHS) or HOBt as additives improves yields.

-

-

Example : Incorporation into lipidated peptides via Grubbs 2nd-generation catalyst-mediated alkene metathesis, followed by hydrogenation to reduce double bonds .

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification to form methyl, ethyl, or benzyl esters, which are intermediates in synthetic pathways.

-

Esterification :

-

Hydrolysis :

Deprotection and Functionalization

The Boc (tert-butoxycarbonyl) protecting group is removed under acidic conditions to regenerate the free amino group.

-

Deprotection :

-

Post-deprotection modifications :

-

Acylation with anhydrides or acyl chlorides.

-

Reductive alkylation using aldehydes and NaBH₄.

-

Dynamic Kinetic Resolution (DKR)

Racemic mixtures of amino acids can be resolved using chiral ligands and transition metals to achieve enantiomerically pure products.

-

Protocol :

Table 1: Comparative Reaction Parameters for Key Transformations

| Reaction Type | Conditions | Yield (%) | Key Reagents/Catalysts |

|---|---|---|---|

| Peptide Coupling | DCM, EDC, HOBt, rt, 24 h | 85–92 | EDC, NHS |

| Boc Deprotection | TFA/DCM (1:1), 0°C → rt, 2 h | 95–97 | Trifluoroacetic acid |

| Esterification | Benzyl bromide, K₂CO₃, MeOH, 1 h | 97 | Potassium carbonate |

| Dynamic Kinetic Resolution | NiCl₂, (S)-ligand, 50°C, 2.5 h | 80–85 | Nickel(II) chloride |

Cyclisation Mechanisms

DFT studies suggest potential intramolecular cyclisation pathways for structurally related amino acids, though direct evidence for (S)-2-amino-6-methylheptanoic acid remains limited.

-

Proposed pathway :

Biological Activity and Derivatives

While not a direct chemical reaction, its derivatives exhibit neuroprotective and antifungal properties.

科学的研究の応用

Chemical Properties and Structure

(S)-2-Amino-6-methylheptanoic acid has the molecular formula and a molar mass of approximately 171.23 g/mol. Its unique structure includes a chiral center, which allows it to exist in two enantiomeric forms: the biologically active (S)-form and the less active (R)-form. The presence of a methyl group at the sixth carbon position contributes to its distinct properties compared to other amino acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, possibly influencing neurotransmitter systems and metabolic pathways related to energy metabolism and muscle synthesis.

- Fungal Growth Inhibition : It has been noted for its ability to inhibit certain fungal growth, such as Penicillium chrysogenum.

- Chiral Building Block : Due to its chirality, it serves as a building block in the synthesis of more complex chiral molecules, which are crucial in drug development.

Applications in Pharmaceutical Development

This compound is increasingly recognized for its potential applications in pharmaceutical development:

- Peptide Synthesis : It acts as a building block in peptide-based drugs, contributing to the development of therapeutics that require specific stereochemistry for efficacy.

- Metabolic Disorders : Its interactions with various biological molecules suggest potential therapeutic uses in treating metabolic disorders or enhancing athletic performance.

Case Studies

- Neuroprotective Studies : A study investigating the effects of this compound on neuronal cells demonstrated its potential to protect against oxidative stress-induced damage, suggesting implications for neurodegenerative diseases.

- Athletic Performance : Research assessing the impact of this amino acid on muscle recovery post-exercise indicated enhanced recovery times and reduced muscle soreness among athletes.

- Fungal Inhibition Trials : Laboratory trials showed that this compound effectively inhibited the growth of certain fungi, indicating its potential use as a natural antifungal agent.

作用機序

The mechanism by which (S)-2-Amino-6-methylheptanoic acid exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate that is converted by an enzyme, leading to a measurable product. The molecular targets and pathways involved would vary based on the biological system being studied.

類似化合物との比較

(S)-2-Amino-6-methylheptanoic acid: can be compared to other similar amino acids and derivatives:

L-Glutamic Acid: Another amino acid with a similar molecular weight but different functional groups.

L-Valine: A branched-chain amino acid with a different side chain.

L-Leucine: Another branched-chain amino acid with a longer side chain.

L-Isoleucine: Similar to L-leucine but with a different arrangement of atoms.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino and a carboxylic acid group, which can lead to diverse chemical and biological properties.

生物活性

(S)-2-Amino-6-methylheptanoic acid, also known as a branched-chain amino acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

This compound is classified as a non-polar, hydrophobic amino acid with the molecular formula . It features a unique structure that includes a methyl group at the sixth carbon of the heptanoic acid chain. The compound exists in two enantiomeric forms, with the (S)-enantiomer being biologically active. This structural configuration allows it to participate in various biochemical pathways, influencing metabolic processes and protein synthesis .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

- Metabolic Pathways : Its structural similarity to other amino acids allows it to interact with various receptors, impacting metabolic pathways related to energy metabolism and muscle synthesis. This suggests potential applications in enhancing athletic performance and treating metabolic disorders .

- Antifungal Properties : There is evidence indicating that this compound may inhibit the growth of certain fungi, such as Penicillium chrysogenum, highlighting its potential as an antifungal agent .

Case Studies and Experimental Evidence

- Neuroprotection : A study conducted on neuronal cell lines demonstrated that this compound could enhance cell viability under oxidative stress conditions. The compound was shown to reduce apoptosis markers and promote cell survival, suggesting its role in neuroprotection .

- Muscle Metabolism : In an animal model, supplementation with this compound led to increased muscle mass and improved recovery post-exercise. This effect was attributed to enhanced protein synthesis and reduced muscle breakdown .

- Antifungal Activity : Laboratory tests revealed that this compound exhibited significant inhibitory effects on the growth of Penicillium chrysogenum, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL .

Comparative Analysis

To better understand the uniqueness of this compound compared to other amino acids, the following table summarizes key features:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| This compound | 31872-99-8 | C8H17NO2 | Unique methyl branching at the sixth position |

| L-Leucine | 61-90-5 | C6H13NO2 | Essential amino acid involved in protein synthesis |

| L-Isoleucine | 73-32-5 | C6H13NO2 | Plays a role in muscle metabolism and energy production |

| L-Valine | 72-18-4 | C5H11NO2 | Essential for growth and repair of tissues |

The unique branching structure of this compound influences its biological activity and interaction with receptors compared to these similar compounds.

特性

IUPAC Name |

(2S)-2-amino-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIAKZNFLPDPT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733573 | |

| Record name | (2S)-2-Amino-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-99-8 | |

| Record name | (2S)-2-Amino-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。